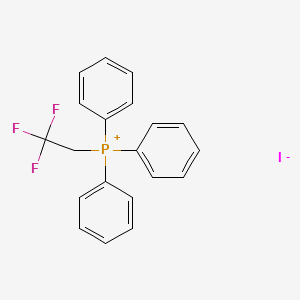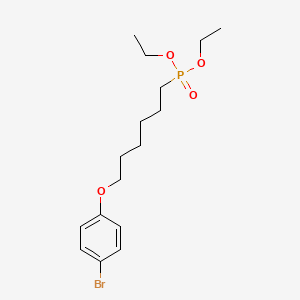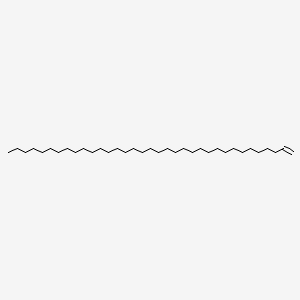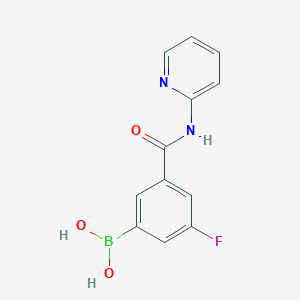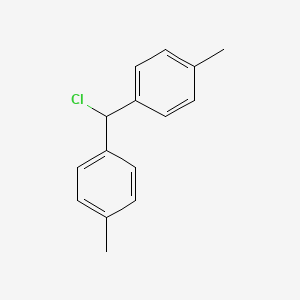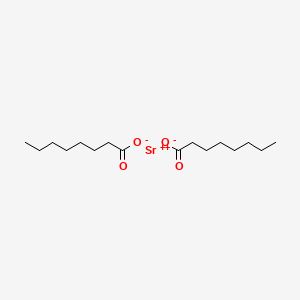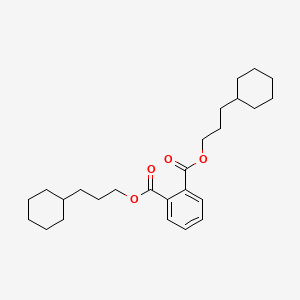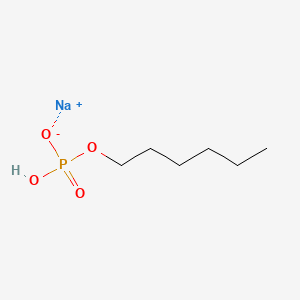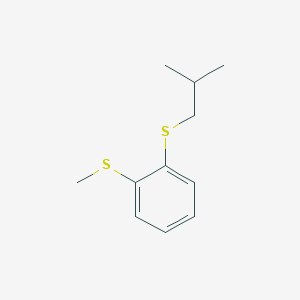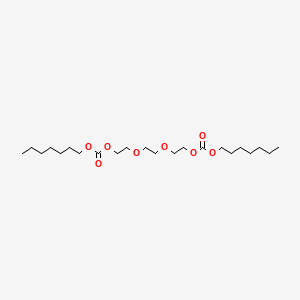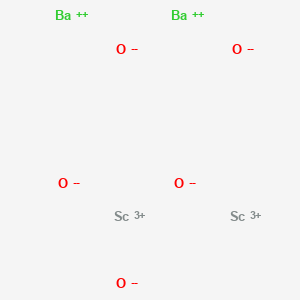
Dibarium discandium pentaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibarium discandium pentaoxide is an inorganic compound with the molecular formula Ba₂O₅Sc₂ It is composed of barium, scandium, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibarium discandium pentaoxide typically involves the reaction of barium oxide (BaO) with scandium oxide (Sc₂O₃) under high-temperature conditions. The reaction can be represented as follows: [ 2 \text{BaO} + \text{Sc}_2\text{O}_3 \rightarrow \text{Ba}_2\text{Sc}_2\text{O}_5 ]
The reaction is usually carried out in a solid-state reaction furnace at temperatures ranging from 1200°C to 1500°C. The high temperature ensures the complete reaction of the oxides to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials, barium oxide and scandium oxide, are mixed in stoichiometric ratios and subjected to high-temperature treatment in industrial furnaces. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibarium discandium pentaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxides.
Reduction: It can be reduced to lower oxides or elemental forms of barium and scandium.
Substitution: The compound can participate in substitution reactions where one of the metal ions is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or carbon monoxide can be used as reducing agents at high temperatures.
Substitution: Metal chlorides or nitrates can be used in substitution reactions under controlled conditions.
Major Products Formed
Oxidation: Higher oxides such as Ba₂Sc₂O₇.
Reduction: Lower oxides such as BaO and Sc₂O₃, or elemental barium and scandium.
Substitution: Compounds such as Ba₂M₂O₅, where M is a different metal ion.
Applications De Recherche Scientifique
Dibarium discandium pentaoxide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other barium and scandium compounds.
Materials Science: Investigated for its potential use in advanced ceramic materials due to its high thermal stability.
Catalysis: Studied as a catalyst or catalyst support in various chemical reactions.
Mécanisme D'action
The mechanism of action of dibarium discandium pentaoxide in various applications is primarily based on its ability to interact with other chemical species. The compound can act as a catalyst by providing active sites for chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibarium tungstate hydrate (Ba₂WO₅·H₂O): Similar in structure but contains tungsten instead of scandium.
Dibarium magnesium orthoborate (Ba₂Mg(BO₃)₂): Contains magnesium and borate instead of scandium and oxide.
Uniqueness
Dibarium discandium pentaoxide is unique due to the presence of scandium, which imparts distinct chemical and physical properties compared to other barium-based compounds. Its high thermal stability and potential catalytic properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
54723-39-6 |
|---|---|
Formule moléculaire |
Ba2O5Sc2 |
Poids moléculaire |
444.56 g/mol |
Nom IUPAC |
barium(2+);oxygen(2-);scandium(3+) |
InChI |
InChI=1S/2Ba.5O.2Sc/q2*+2;5*-2;2*+3 |
Clé InChI |
HXLULJVTOWUOAU-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[Sc+3].[Sc+3].[Ba+2].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


